Ethynylcyclobutane
CAS No.: 50786-62-4
Cat. No.: VC7858971
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50786-62-4 |
|---|---|
| Molecular Formula | C6H8 |
| Molecular Weight | 80.13 g/mol |
| IUPAC Name | ethynylcyclobutane |
| Standard InChI | InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2 |
| Standard InChI Key | GAXSIWLVORHPTJ-UHFFFAOYSA-N |
| SMILES | C#CC1CCC1 |
| Canonical SMILES | C#CC1CCC1 |
Introduction
Structural and Physicochemical Properties
Ethynylcyclobutane possesses the molecular formula and a molecular weight of 80.1277 g/mol . The compound’s InChI key (GAXSIWLVORHPTJ-UHFFFAOYSA-N) confirms its bicyclic structure, comprising a strained cyclobutane ring with a terminal alkyne substituent . The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate substantially from the ideal tetrahedral geometry of sp³-hybridized carbons. This strain, combined with the electron-rich ethynyl group, imparts heightened reactivity compared to larger cyclic alkanes .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 80.1277 g/mol | |
| Physical State | Colorless liquid/solid | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
The compound’s spectral signatures include distinctive NMR coupling constants () across the cyclobutane ring, typically ranging from 4.6–11.5 Hz for cis vicinal protons and 2.0–10.7 Hz for trans configurations . These values aid in structural elucidation but complicate assignments due to overlapping signals in polycyclic derivatives .
Synthetic Methodologies
Transition Metal-Catalyzed C–H Functionalization
Modern approaches employ palladium-catalyzed C–H arylation to construct functionalized cyclobutanes. Daugulis and coworkers demonstrated that cyclobutane dicarboxylates undergo bis-arylation with iodobenzene under Pd(II/IV) catalysis, achieving 97% yield with 1 mol% catalyst loading . Key to this method is the use of sterically hindered carboxylates (e.g., pivalic acid) and fluorinated alcohols (e.g., hexafluoro-2-propanol) to suppress over-arylation byproducts .
Representative Reaction:
Ketene Cycloaddition
Ketene [2+2] cycloadditions with alkenes provide direct access to cyclobutanones, which can be further functionalized to ethynyl derivatives. While this method offers high regio- and stereoselectivity, it is limited by the requirement for specialized ketene precursors and the formation of carbonyl-containing products .
Reactivity and Functionalization
Cycloaddition Reactions
The ethynyl group participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole-linked cyclobutane architectures. This "click chemistry" approach enables modular construction of supramolecular assemblies with precise stereochemical control .
Ring-Opening Metathesis
Ethynylcyclobutane’s strained ring undergoes ring-opening metathesis polymerization (ROMP) with Grubbs catalysts, generating polyacetylene derivatives with conjugated backbones. These materials exhibit tunable electronic properties for organic semiconductor applications .
Directed C–H Activation
The aminoquinoline directing group facilitates site-selective C–H olefination on the cyclobutane ring. For instance, reaction with iodostyrene derivatives yields tetrasubstituted cyclobutanes with all-cis stereochemistry, as confirmed by X-ray crystallography .
Applications in Natural Product Synthesis
Ethynylcyclobutane serves as a key intermediate in the total synthesis of piperarborenine B and proposed structures of pipercyclobutanamide A . Strategic C–H functionalization enables rapid assembly of the cyclobutane core, bypassing traditional multi-step sequences. For example, a 54% yield was achieved in coupling methyl coumalate with 8-aminoquinoline via photochemical electrocyclization and EDC-mediated amidation .
Case Study: Piperarborenine B Synthesis
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Desymmetrization: Mono-arylation of 1,3-cyclobutanedicarboxylate
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Epimerization: Ba(OH)-mediated stereochemical inversion
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Macrocyclization: Bis-acid chloride coupling with dihydropyridone
This route highlights ethynylcyclobutane’s versatility in accessing complex polycyclic architectures with multiple stereocenters .
| Hazard Parameter | Recommendation |
|---|---|
| Storage | Inert atmosphere, -20°C |
| Handling | Glove box, PPE required |
| Spill Management | Absorb with vermiculite |
| Transportation | UN3295 (Hydrocarbons, liquid) |
The compound’s volatility and potential for exothermic polymerization necessitate strict temperature control during storage and reactions .
Recent Advancements and Future Directions
Recent studies focus on enantioselective C–H functionalization using chiral palladium catalysts to access non-racemic cyclobutane derivatives. Computational methods (DFT, MD simulations) now aid in predicting regioisomer distributions and transition states for strained ring systems . Emerging applications in metal-organic frameworks (MOFs) exploit ethynylcyclobutane’s rigid geometry as a supramolecular linker.
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